ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

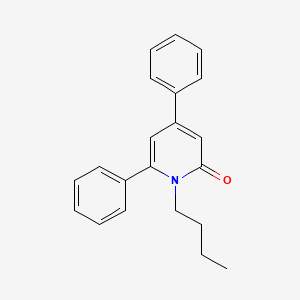

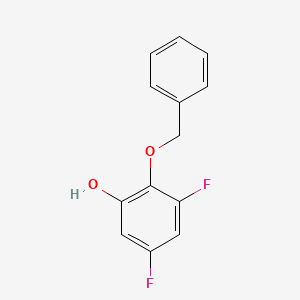

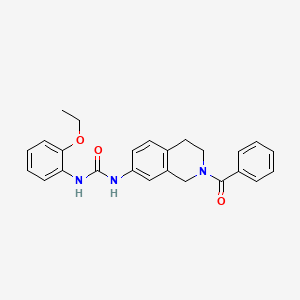

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate, also known as Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, is a chemical compound with the molecular formula C10H16N2O2 . It is an intermediate for the synthesis of Sildenafil, a phosphodiesterase V inhibitor .

Synthesis Analysis

The synthesis of ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate and its analogues has been reported in the literature . It is synthesized through a series of reactions involving acetylenic ketones and methylhydrazine or aryl hydrazines in ethanol . This process involves the sequential formation of ketones, β-diketones, and subsequent heterocyclization with hydrazine .Molecular Structure Analysis

The molecular structure of ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is characterized by a pyrazole ring substituted with ethyl, methyl, and propyl groups . The InChI code for this compound is 1S/C10H16N2O2/c1-4-6-8-7-9 (12 (3)11-8)10 (13)14-5-2/h7H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is a light yellow liquid . It has a molecular weight of 196.25 Da . The compound is stable under normal conditions and should be stored at room temperature .科学研究应用

Medicinal Chemistry and Drug Discovery

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers have explored its potential in drug discovery due to its structural versatility and biological activity. Some notable applications include:

- Antibacterial Agents : Derivatives of this pyrazole scaffold have demonstrated antibacterial properties, making them promising candidates for combating bacterial infections .

- Anti-Inflammatory Drugs : Certain ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate derivatives exhibit anti-inflammatory effects, which could contribute to the development of new anti-inflammatory medications .

- Analgesics : Researchers have investigated pyrazole derivatives for their pain-relieving properties, potentially leading to improved analgesic drugs .

- Anticancer Compounds : The pyrazole scaffold has been explored as a platform for developing anticancer agents. These compounds may inhibit tumor growth or enhance chemotherapy efficacy .

- Herbicides : Scientists have studied pyrazole-based herbicides for weed control in agriculture. These compounds may selectively target unwanted plants while sparing crops .

- Insecticides : Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate derivatives could serve as insecticides, protecting crops from pests and enhancing agricultural productivity .

Coordination Chemistry and Metal Complexes

Pyrazole derivatives are known for their ability to coordinate with metal ions, forming stable complexes. This property has implications in various fields:

- Catalysis : Researchers have explored pyrazole-metal complexes as catalysts in chemical reactions. These complexes can enhance reaction rates and selectivity .

- Bioinorganic Chemistry : The interaction of pyrazole derivatives with metal ions is relevant to understanding biological processes involving metalloenzymes and metalloproteins .

Organometallic Chemistry

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate derivatives can participate in organometallic reactions, leading to interesting applications:

- Transition Metal Complexes : These compounds can form stable complexes with transition metals, influencing their reactivity and properties .

- C-H Activation : Pyrazole-based ligands play a role in C-H activation reactions, which are essential in synthetic chemistry .

Green Synthesis and Sustainable Chemistry

Researchers have explored environmentally friendly methods for synthesizing pyrazole derivatives:

- Microwave-Assisted Synthesis : Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate can be efficiently synthesized using microwave irradiation, reducing reaction times and energy consumption .

- Multicomponent Reactions : Strategies like multicomponent reactions allow for the rapid assembly of pyrazole scaffolds, contributing to sustainable synthesis .

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

作用机制

Target of Action

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is an intermediate in the synthesis of Sildenafil , a phosphodiesterase V inhibitor . This suggests that the compound’s primary target could be the phosphodiesterase V enzyme .

Mode of Action

This inhibition could result in an increase in cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation, similar to the action of Sildenafil .

Biochemical Pathways

The compound likely affects the cGMP-specific phosphodiesterase type 5 (PDE5) pathway . By inhibiting PDE5, it prevents the degradation of cGMP, leading to an increase in cGMP levels. This, in turn, activates protein kinase G, which leads to a decrease in intracellular calcium levels and smooth muscle relaxation .

Pharmacokinetics

These could include good absorption, metabolism by hepatic enzymes, and excretion in the feces and urine .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve an increase in cGMP levels, leading to smooth muscle relaxation and vasodilation . This could potentially be used to treat conditions like erectile dysfunction and pulmonary arterial hypertension, similar to Sildenafil.

属性

IUPAC Name |

ethyl 5-methyl-2-propylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-12-9(7-8(3)11-12)10(13)14-5-2/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDLMFFGOHZYEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzimidazole](/img/structure/B2912192.png)

![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)

![2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B2912195.png)

![4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2912204.png)

![2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione](/img/structure/B2912211.png)